4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline
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Overview
Description
4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Substitution:
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of various substituents on the benzene rings.
Scientific Research Applications
4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylbenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline
- 4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-chlorobenzoyl)quinoline
Uniqueness
4-(3,4-dimethylbenzenesulfonyl)-6-methoxy-3-(4-methylbenzoyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for instance, can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-16-5-8-19(9-6-16)25(28)23-15-27-24-12-10-20(31-4)14-22(24)26(23)32(29,30)21-11-7-17(2)18(3)13-21/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQUQPEXOLXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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